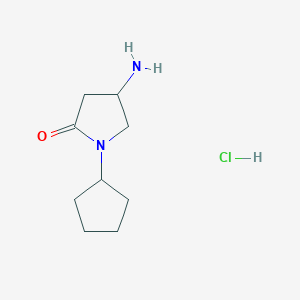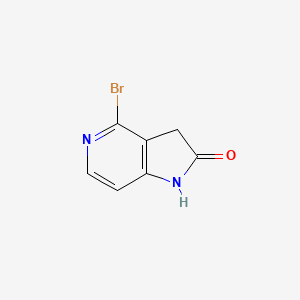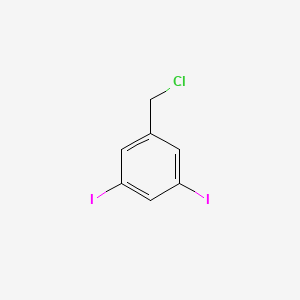
5-Azetidin-3-yl-3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole hydrochloride
Übersicht
Beschreibung
5-Azetidin-3-yl-3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole hydrochloride, also known as 5-AOB-HCl, is an organic compound that is widely used in scientific research. It is a heterocyclic compound with a five-membered ring, composed of nitrogen, oxygen, and carbon atoms. The compound is used in a variety of applications, including as a substrate for enzyme studies, as a reagent for organic synthesis, and as a chemical probe for the study of biological systems.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Research has delved into the synthesis and characterization of compounds incorporating the 1,2,4-oxadiazole moiety, demonstrating varied chemical reactions and potential for further modification. The study by Okuda et al. (2012) highlighted the reactions of N-([1]benzofuro[3,2-d]pyrimidin-4-yl)formamidines with hydroxylamine hydrochloride, resulting in rearranged cyclization products, indicating the versatility of these compounds in chemical synthesis Polycyclic N‐Heterocyclic Compounds, Part 72. Similarly, Hemming et al. (2013) described the synthesis of 1,2,4-oxadiazoles from cycloreversions of oxadiazabicyclo[3.2.0]heptenes, demonstrating the potential for 1,2,4-oxadiazoles in medicinal chemistry and materials sciences 1,2,4-Oxadiazoles from cycloreversions of oxadiazabicyclo[3.2.0]heptenes.
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial properties of compounds containing the 1,2,4-oxadiazole unit. Sanjeeva et al. (2021) designed, synthesized, and characterized benzofuran-oxadiazole hybrids, assessing their antimicrobial activity, which underscores the potential therapeutic applications of these compounds Benzofuran-oxadiazole hybrids: Design, Synthesis and antimicrobial activity studies. Desai and Dodiya (2014) also synthesized azetidinone derivatives with a focus on their antimicrobial screening, further illustrating the biomedical relevance of these chemical structures Synthesis, characterization and in vitro antimicrobial screening of quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives.
Pharmacological Evaluation
The investigation into the pharmacological potential of these compounds extends beyond antimicrobial activities. Taha et al. (2016) synthesized a series of derivatives for α-glucosidase inhibitory activities, highlighting their potential in managing hyperglycemia Synthesis, molecular docking and α-glucosidase inhibition of 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles. This suggests a promising avenue for the development of new therapeutic agents targeting metabolic disorders.
Eigenschaften
IUPAC Name |
5-(azetidin-3-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2.ClH/c1-2-11-8(3-4-17-11)5-9(1)12-15-13(18-16-12)10-6-14-7-10;/h1-2,5,10,14H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRMIAPGKGYGOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=NOC(=N3)C4CNC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1379006.png)
![4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine](/img/structure/B1379007.png)
![4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1379009.png)






![3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane](/img/structure/B1379020.png)
![4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1379021.png)
![{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride](/img/structure/B1379022.png)
